7-chloro-2-[(3,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Description
This compound belongs to the thiadiazoloquinazolinone family, characterized by a fused bicyclic core containing sulfur and nitrogen atoms. The 7-chloro substituent on the quinazolinone ring and the 3,5-dimethylphenylamino group at position 2 are critical for its physicochemical and biological properties.
Properties
IUPAC Name |
7-chloro-2-(3,5-dimethylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4OS/c1-9-5-10(2)7-12(6-9)19-16-21-22-15(23)13-8-11(18)3-4-14(13)20-17(22)24-16/h3-8H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGMNWQDWSJWIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NN3C(=O)C4=C(C=CC(=C4)Cl)N=C3S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-[(3,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-amino-3,5-dimethylbenzoic acid with thionyl chloride can yield the corresponding acid chloride, which can then be reacted with 2-aminothiadiazole to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions that favor the formation of the target compound while minimizing by-products. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-[(3,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 7-chloro-2-[(3,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural variations among thiadiazoloquinazolinone derivatives include:
- Substituents on the quinazolinone ring (e.g., chloro, methyl, or carboxylate groups at positions 7 or 8).
- Modifications to the phenylamino group (e.g., alkyl, halogen, or electron-donating/withdrawing groups).
Structure–Activity Relationship (SAR) Insights
- Quinazolinone Ring Substitutions: Chloro groups at position 7 or 8 enhance lipophilicity and target binding in antituberculosis assays . Electron-withdrawing groups (e.g., nitro, fluoro) at these positions reduce activity, as seen in nitro- (8% inhibition) and fluoro- (7%) derivatives .
- Phenylamino Group Modifications: Hydrophobic Interactions: Propyl and methyl groups improve activity by enhancing hydrophobic interactions with enzyme active sites (e.g., InhA in Mycobacterium tuberculosis) . Steric Effects: Bulky substituents (e.g., ethyl or branched alkyl chains) at the phenylamino group reduce activity due to steric hindrance . Electronic Effects: Electron-donating groups (e.g., methyl) on the phenyl ring increase activity compared to electron-withdrawing groups .
Biological Activity
7-chloro-2-[(3,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a complex organic compound that belongs to the class of thiadiazole derivatives. Its unique structure, featuring a thiadiazole ring fused with a quinazolinone moiety, positions it for various biological activities. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure
The molecular structure of this compound includes:
- A thiadiazole ring
- A quinazolinone moiety
- A chlorine atom and a dimethylphenyl amino group
This combination enhances its chemical reactivity and potential pharmacological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial activity . A study highlighted its effectiveness against various bacterial strains including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The compound's antibacterial activity is attributed to its structural characteristics that allow it to interact with bacterial cell components. However, further studies are necessary to fully elucidate its mechanism of action and efficacy levels against these pathogens .
Antitumor Activity
Another area of interest is the antitumor potential of this compound. A study synthesized several derivatives of thiadiazole and evaluated their cytotoxic effects on human cancer cell lines such as HCT116 and HepG2. The results indicated that many derivatives exhibited good to potent cytotoxic activities . This suggests that this compound may also possess similar antitumor properties.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s. The study found that certain derivatives showed promising anti-AChE activity when compared to standard drugs like donepezil . This highlights the potential therapeutic applications of the compound in neurological disorders.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds. The following table summarizes some notable examples:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-aminoquinazolinone | Quinazolinone core | Antitumor properties |
| 2-(4-chlorophenyl)-1H-thiazole | Thiazole ring | Antimicrobial activity |
| 4-(dimethylamino)-benzoic acid | Aromatic amine | Enzyme inhibition |
The unique combination of structural features in this compound may lead to distinct biological activities not observed in other compounds .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antibacterial Evaluation : In one study published by the National Institutes of Health (NIH), various thiazoloquinazoline derivatives were synthesized and tested for antibacterial properties. The findings revealed significant activity against common bacterial strains .
- Antitumor Studies : Another research effort focused on synthesizing novel substituted thiadiazoles and assessing their cytotoxicity in cancer cell lines. Results showed that many compounds had promising antitumor effects .
- Enzyme Inhibition Studies : Research aimed at evaluating acetylcholinesterase inhibition demonstrated that some derivatives exhibited substantial inhibitory effects compared to established drugs .
Q & A
Q. What are the optimal synthetic routes for 7-chloro-2-[(3,5-dimethylphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the quinazolinone core. Key steps include:
- Thiadiazole Ring Formation : Cyclization of hydrazine derivatives with carbon disulfide or thiourea under reflux in ethanol or DMF.
- Substitution Reactions : Introducing the 3,5-dimethylphenylamino group via nucleophilic aromatic substitution (e.g., using NaH or K₂CO₃ in DMF at 80–100°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol or methanol) are critical for isolating high-purity products .
Q. How is the structural identity of this compound confirmed experimentally?
Methodological Answer:
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Assign peaks using DEPT and HSQC to verify substituents (e.g., aromatic protons at δ 6.8–7.5 ppm for the dimethylphenyl group) .
- IR Spectroscopy : Confirm NH stretching (~3200 cm⁻¹) and C=O/C=N vibrations (~1650–1700 cm⁻¹) .
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages to validate stoichiometry .
Advanced Research Questions
Q. What computational methods are used to predict the compound’s reactivity and binding affinity?
Methodological Answer:
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces for nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases or proteases). Validate with MD simulations (AMBER/CHARMM) to assess binding stability .
Q. How do crystallographic studies elucidate intermolecular interactions in this compound?
Methodological Answer:
- Single-Crystal XRD : Resolve π-π stacking (3.5–3.8 Å distances) and hydrogen bonding (C–H···N/O) using SHELX-96. Example: In analogous structures, triazole rings form infinite chains via C–H···N interactions .
- Thermal Analysis : DSC/TGA correlate crystal packing stability with melting/decomposition points .
Q. How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Dose-Response Validation : Replicate assays (e.g., IC₅₀ determinations) under standardized conditions (pH, temperature, cell lines) .
- Metabolite Screening : Use LC-MS to identify degradation products that may skew results .
- Comparative SAR Studies : Modify substituents (e.g., replacing Cl with F) to isolate structure-activity relationships .
Q. What experimental designs are recommended for environmental fate studies of this compound?
Methodological Answer:
- Hydrolysis/Photolysis : Expose to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) to assess degradation half-lives .
- Ecotoxicology : Use OECD guidelines for Daphnia magna acute toxicity tests (LC₅₀) and soil microcosms to evaluate bioaccumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
